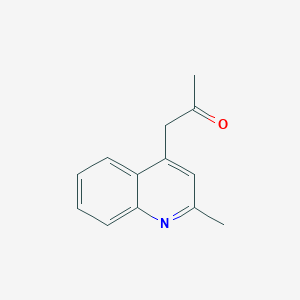
Ethyl (6-methylpyridin-2-yl)glycinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl (6-methylpyridin-2-yl)glycinate is an organic compound with the molecular formula C₁₀H₁₄N₂O₂ It is a derivative of glycine, where the amino group is substituted with an ethyl ester and a 6-methylpyridin-2-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl (6-methylpyridin-2-yl)glycinate can be synthesized through several methods. One common approach involves the Fischer esterification of glycine with ethanol in the presence of an acid catalyst. The reaction proceeds as follows:
Fischer Esterification: Glycine reacts with ethanol in the presence of an acid catalyst (e.g., sulfuric acid) to form ethyl glycinate.
Substitution Reaction: The ethyl glycinate is then reacted with 6-methylpyridin-2-yl chloride in the presence of a base (e.g., sodium hydroxide) to yield this compound.
Industrial Production Methods
Industrial production of this compound typically involves continuous flow synthesis techniques. These methods offer advantages such as shorter reaction times, increased safety, and reduced waste. For example, a continuous flow system using Raney nickel as a catalyst can be employed to produce 2-methylpyridines, which can then be further reacted to form the desired compound .
Chemical Reactions Analysis
Types of Reactions
Ethyl (6-methylpyridin-2-yl)glycinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines or other reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Bases like sodium hydroxide or potassium carbonate are often employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce primary or secondary amines .
Scientific Research Applications
Ethyl (6-methylpyridin-2-yl)glycinate has several scientific research applications:
Medicinal Chemistry: It is used in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Biological Studies: It is employed in studies investigating enzyme interactions and metabolic pathways.
Industrial Applications: The compound is used in the production of agrochemicals and fine chemicals
Mechanism of Action
The mechanism of action of ethyl (6-methylpyridin-2-yl)glycinate involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes by binding to their active sites. This binding can alter the enzyme’s activity, leading to changes in metabolic pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Ethyl 6-cyanonicotinate: Similar in structure but contains a cyano group instead of a glycine derivative.
2-(6-methylpyridin-2-yl)ethanamine: Contains an amine group instead of an ethyl ester.
N-(pyrimidin-2-yl)glycinate: Contains a pyrimidine ring instead of a pyridine ring
Uniqueness
Ethyl (6-methylpyridin-2-yl)glycinate is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable in various synthetic and research applications.
Properties
Molecular Formula |
C10H14N2O2 |
|---|---|
Molecular Weight |
194.23 g/mol |
IUPAC Name |
ethyl 2-[(6-methylpyridin-2-yl)amino]acetate |
InChI |
InChI=1S/C10H14N2O2/c1-3-14-10(13)7-11-9-6-4-5-8(2)12-9/h4-6H,3,7H2,1-2H3,(H,11,12) |
InChI Key |
YSWBGKLVLNIFQF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CNC1=CC=CC(=N1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



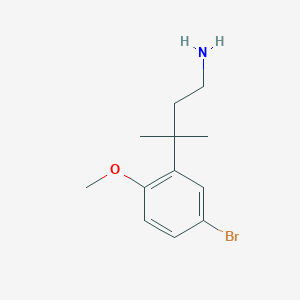
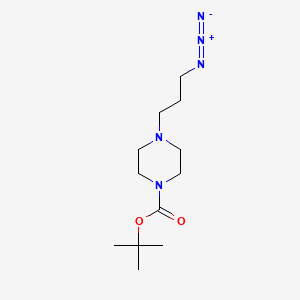
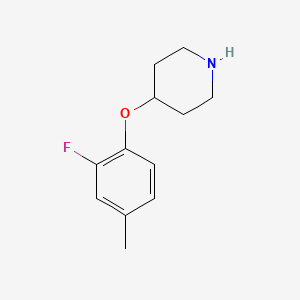
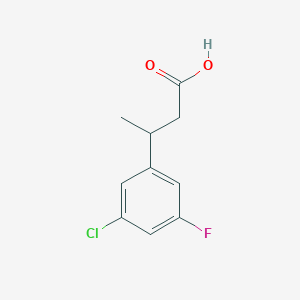

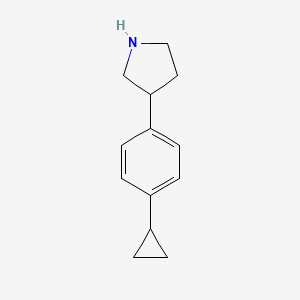
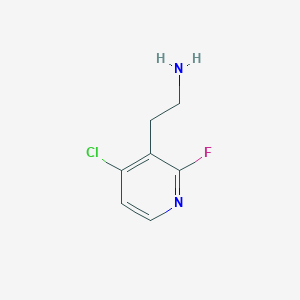



![3'-Methoxy-4-methyl-[1,1'-biphenyl]-3-amine](/img/structure/B13538565.png)
